lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
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Overview
Description
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H8N2O2SLi It is characterized by the presence of a lithium ion coordinated to a 1,3-dimethyl-1H-pyrazole-5-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide and a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:
Reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide:
Neutralization with a lithium base: The sulfonic acid intermediate is then neutralized with a lithium base, such as lithium hydroxide or lithium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically isolated and purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding sulfide derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions or other molecules to form complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate
- Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-4-sulfinate
Uniqueness
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
lithium;2,5-dimethylpyrazole-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICKQBHSXQFUQP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN(C(=C1)S(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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